N-(4-bromo-2-fluorophenyl)-1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxamide
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Overview
Description
N-(4-BROMO-2-FLUOROPHENYL)-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a bromine and fluorine-substituted phenyl ring, a pyrazole ring, and a morpholinocarbonyl group
Preparation Methods
The synthesis of N-(4-BROMO-2-FLUOROPHENYL)-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 4-bromo-2-fluorobenzoic acid with morpholine in the presence of coupling reagents such as HATU and diisopropyl ethyl amine in dichloromethane at room temperature . The resulting intermediate is then further reacted with other reagents to form the final compound.
Chemical Reactions Analysis
N-(4-BROMO-2-FLUOROPHENYL)-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Researchers investigate its potential as a bioactive molecule with various biological activities.
Medicine: It is explored for its potential therapeutic properties, including its role as a lead compound in drug discovery.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-BROMO-2-FLUOROPHENYL)-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
N-(4-BROMO-2-FLUOROPHENYL)-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with similar compounds such as:
4-Bromo-2-fluorobiphenyl: This compound shares the bromine and fluorine-substituted phenyl ring but lacks the pyrazole and morpholinocarbonyl groups.
4-Bromo-2-fluorophenol: Similar in having the bromine and fluorine substitutions but differs in the presence of a hydroxyl group instead of the pyrazole and morpholinocarbonyl groups.
Properties
Molecular Formula |
C16H16BrFN4O3 |
---|---|
Molecular Weight |
411.23 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-methyl-5-(morpholine-4-carbonyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H16BrFN4O3/c1-21-14(15(23)19-12-3-2-10(17)8-11(12)18)9-13(20-21)16(24)22-4-6-25-7-5-22/h2-3,8-9H,4-7H2,1H3,(H,19,23) |
InChI Key |
BBCXBPLFBZMMLE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)N2CCOCC2)C(=O)NC3=C(C=C(C=C3)Br)F |
Origin of Product |
United States |
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